

2-Chloro-5-methylisonicotinic acid molecular structure

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Compound of Interest

Compound Name: 2-Chloro-5-methylisonicotinic acid

CAS No.: 951030-56-1

Cat. No.: B1430868

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An In-Depth Technical Guide to **2-Chloro-5-methylisonicotinic Acid**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-methylisonicotinic acid**, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic identity, logical synthesis pathways, and functional utility as a versatile chemical intermediate.

Introduction and Strategic Importance

2-Chloro-5-methylisonicotinic acid (CAS No: 951030-56-1) belongs to the family of substituted pyridine carboxylic acids.^[1] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of substituents on this molecule—a chlorine atom, a methyl group, and a carboxylic acid—provides a unique combination of reactivity and functionality, making it a valuable starting material for creating more complex molecular entities.

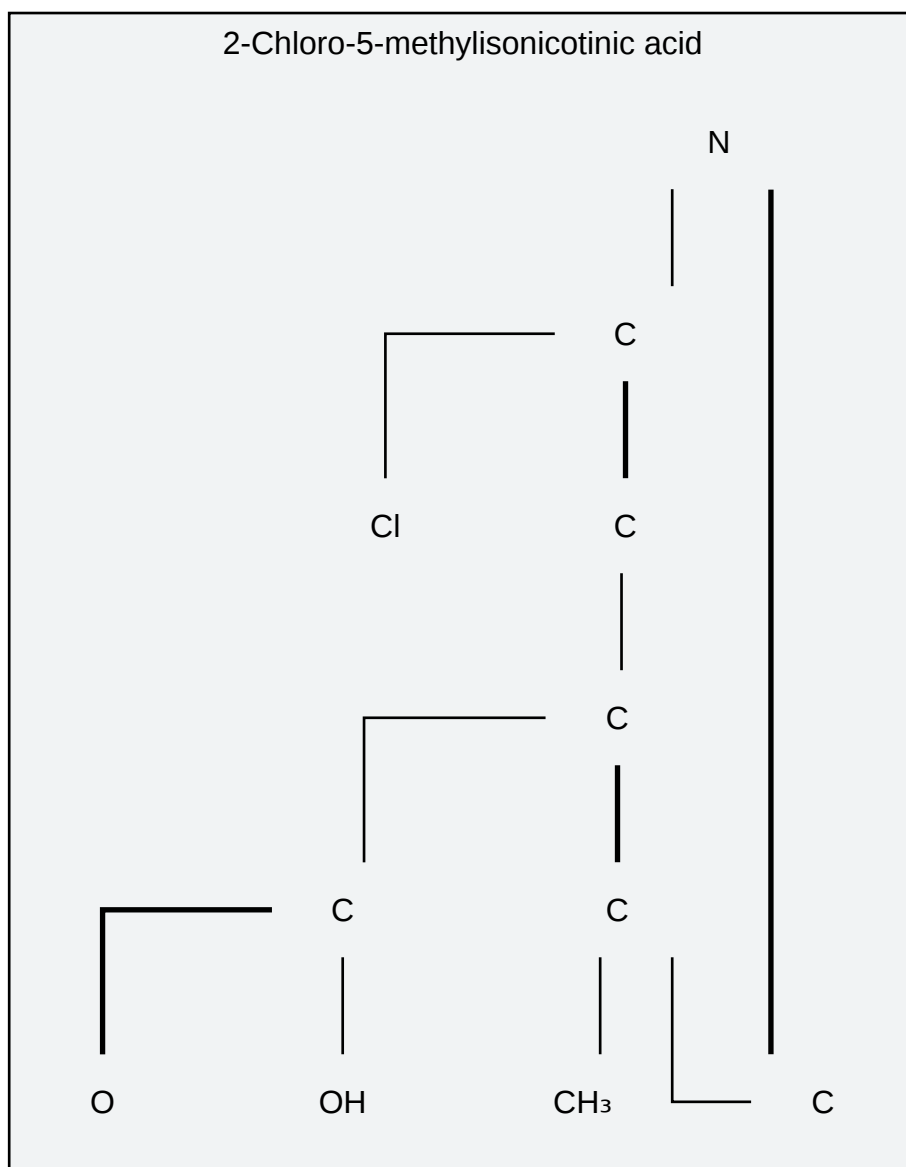
The chlorine atom at the 2-position is particularly noteworthy. Its presence activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various nucleophiles to build molecular diversity. The carboxylic acid at the 4-position (the "iso" position) offers a handle for amide bond formation, esterification, or other derivatizations, while the methyl group at the 5-position provides a point for potential metabolic blocking or further functionalization. Understanding the interplay of these features is crucial for its effective use in synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure of **2-Chloro-5-methylisonicotinic acid** is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substituents are arranged as follows:

- A chloro group at position 2.
- A methyl group at position 5.
- A carboxylic acid group at position 4, defining it as an isonicotinic acid derivative.

The molecule is planar due to the sp^2 hybridization of the atoms in the aromatic ring.



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Caption: 2D structure of **2-Chloro-5-methylisonicotinic acid**.

A summary of its key physicochemical properties is presented below.

Property	Value	Source
CAS Number	951030-56-1	[1]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1][2]
Molecular Weight	171.58 g/mol	[1][2]
Purity	≥95% (Typical)	[1]
Appearance	White to pale yellow solid	[3]
Storage	2-8°C, often under inert gas	[1][2]
SMILES	<chem>C1C=CC(=O)OC(=CN1)C</chem>	[1]
InChI	InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)	[2]

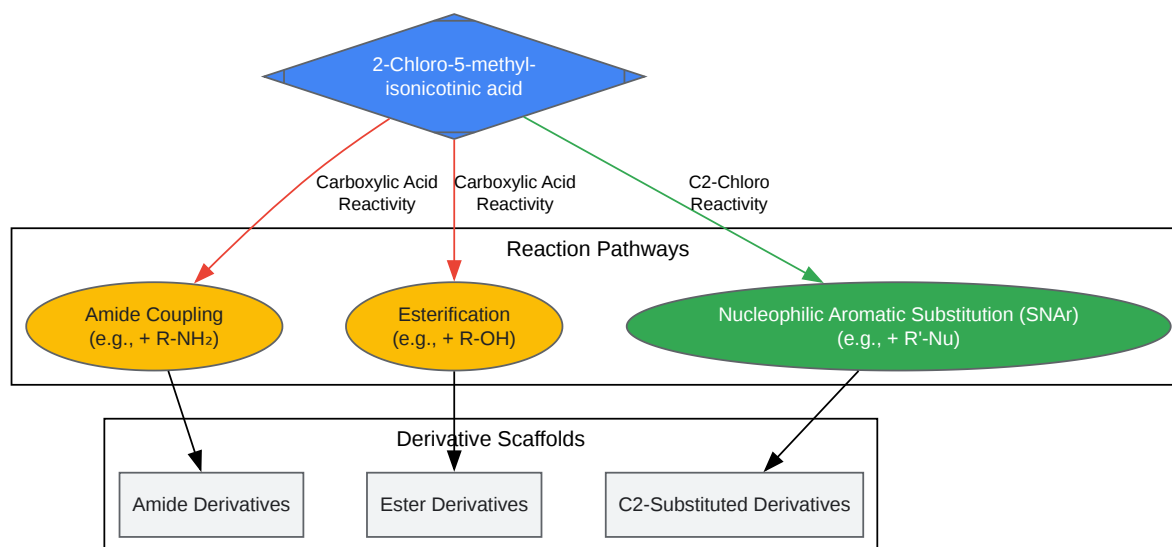
A Logic-Driven Approach to Synthesis

While specific, scaled-up proprietary synthesis routes may vary, a logical and common strategy for constructing such a molecule involves the modification of a pre-existing, functionalized pyridine ring. A plausible laboratory-scale synthesis can be conceptualized starting from a suitable precursor like 2-amino-5-methylpyridine, leveraging well-established pyridine chemistry.

The causality behind this proposed pathway is as follows:

- **Diazotization-Sandmeyer Reaction:** The amino group at the 2-position is an excellent handle. It can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly reactive and can be displaced by a chloride ion in a Sandmeyer-type reaction using a copper(I) chloride catalyst to install the chloro group. This is a classic and reliable method for introducing halogens onto aromatic rings where an amino group is present.
- **Oxidation:** The final step would involve the selective oxidation of the methyl group at the 4-position (if starting from a lutidine derivative) or introduction and subsequent hydrolysis of a

nitrile group to form the carboxylic acid. This step requires careful selection of an oxidizing agent (e.g., KMnO_4 , SeO_2) that will not aggressively degrade the pyridine ring.



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Caption: Reactivity map of **2-Chloro-5-methylisonicotinic acid**.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the chlorine atom at the 2-position an excellent leaving group. This allows for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to 2-substituted isonicotinic acid derivatives. This reaction is fundamental to building libraries of potential drug candidates. [4]* Amide Bond Formation: The carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, EDC). This allows for the molecule to be linked to other fragments, peptides, or pharmacophores, which is a cornerstone of modern drug design.

- Scaffold Hopping and Bioisosteric Replacement: This molecule and its derivatives can serve as bioisosteres for other aromatic systems, such as substituted phenyl groups. Replacing a core scaffold in a known drug with this pyridine-based structure can modulate properties like solubility, metabolic stability, and target engagement.

Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-5-methylisonicotinic acid** requires careful handling.

- Hazard Identification: It is generally classified as an irritant. [2][5] * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2] * GHS Pictogram: GHS07 (Exclamation mark). [2][6] * Signal Word: Warning. [2][6]
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. [5][7] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]
- Handling and Storage:
 - Avoid dust formation. [5] Do not get in eyes, on skin, or on clothing. [5] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [5] Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere like argon to ensure long-term stability. [2] * Incompatible with strong oxidizing agents, strong acids, and strong bases. [5]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-5-methylisonicotinic acid is more than a simple chemical reagent; it is a strategically designed building block for chemical innovation. Its molecular structure offers a robust and versatile platform for creating diverse and complex molecules. A thorough

understanding of its properties, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to fully leverage its potential in the rational design and synthesis of next-generation pharmaceuticals and functional materials.

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